2-(2-iminopyrrolidin-1-yl)acetic Acid

Description

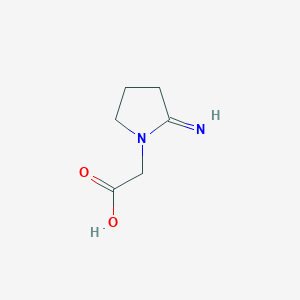

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-iminopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c7-5-2-1-3-8(5)4-6(9)10/h7H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMIRUXCDJJKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=N)N(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Iminopyrrolidin 1 Yl Acetic Acid and Its Analogues

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of the 2-(2-iminopyrrolidin-1-yl)acetic acid scaffold typically involve the stepwise construction of the heterocyclic ring system followed by functionalization, or the cyclization of a precursor already containing the necessary acetic acid moiety. These routes are often characterized by well-understood reaction mechanisms, including condensation, cyclization, and substitution reactions.

Condensation Reactions and Heterocycle Formation

A primary and convenient method for the synthesis of N-substituted 2-iminopyrrolidines involves the condensation reaction between 4-chlorobutyronitrile (B21389) and a primary amine. nih.gov This reaction serves as a foundational approach for forming the core heterocyclic structure. The amine initially acts as a nucleophile, displacing the chloride from the butyronitrile. The resulting aminonitrile intermediate then undergoes an intramolecular cyclization to form the 2-iminopyrrolidine ring.

For the synthesis of the target compound, this would involve the reaction of 4-chlorobutyronitrile with an amino acid, specifically glycine (B1666218) or its ester, to introduce the acetic acid side chain at the N1 position. The reaction conditions for such condensations are crucial and can influence the yield and purity of the final product.

A plausible reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Key Step | Product |

| 4-chlorobutyronitrile | Glycine ethyl ester | Nucleophilic substitution followed by intramolecular cyclization | Ethyl 2-(2-iminopyrrolidin-1-yl)acetate |

| Ethyl 2-(2-iminopyrrolidin-1-yl)acetate | H₂O/H⁺ or OH⁻ | Ester Hydrolysis | This compound |

This two-step process, beginning with the formation of the ester and followed by hydrolysis, is a common strategy to avoid potential side reactions involving the carboxylic acid group during the initial ring formation.

Intramolecular Cyclization Mechanisms

The key step in the formation of the 2-iminopyrrolidine ring from acyclic precursors is an intramolecular cyclization. In the case of the reaction between 4-chlorobutyronitrile and a primary amine, the initial product of intermolecular substitution is a 4-aminobutyronitrile (B1266170) derivative. nih.gov The terminal amine then acts as an internal nucleophile, attacking the carbon atom of the nitrile group. This intramolecular nucleophilic addition leads to the formation of a five-membered ring, which, after proton transfer, results in the stable 2-iminopyrrolidine structure.

Alternative intramolecular cyclization strategies for forming the pyrrolidine (B122466) ring, which can be adapted for iminopyrrolidine synthesis, include:

Reductive Amination: Cyclization of amino aldehydes or ketones can form the pyrrolidine ring, which could then be further modified to the imino derivative.

Aza-Prins Cyclization: The condensation of aldehydes with 2-allylpyrrolidines can yield iminium ions that undergo a diastereoselective aza-Prins cyclization. nih.gov This method is particularly useful for creating more complex, substituted indolizidine scaffolds derived from the pyrrolidine core.

Radical Cyclization: Iminyl radical cyclizations, often initiated by photoredox catalysis, can be employed to form pyrroline (B1223166) rings from suitably constructed precursors.

Intermolecular Reactions and Derivative Synthesis

Once the 2-iminopyrrolidine scaffold is formed, further derivatization can be achieved through intermolecular reactions. A key reaction for the synthesis of the title compound is the N-alkylation of 2-iminopyrrolidine itself. This involves the reaction of the parent iminopyrrolidine with a haloacetic acid ester, such as ethyl bromoacetate (B1195939), in the presence of a base. The ester is subsequently hydrolyzed to yield the final carboxylic acid.

The regioselectivity of this alkylation is an important consideration. Cyclic amidines, such as 2-iminopyrrolidine, possess two potentially nucleophilic nitrogen atoms (the endocyclic and exocyclic nitrogens). The reaction conditions can be tuned to favor alkylation on the desired endocyclic nitrogen.

Furthermore, the 2-iminopyrrolidine ring can undergo amine exchange reactions. A 1-substituted 2-iminopyrrolidine can react with another primary amine, leading to a disubstituted product where the exocyclic imino group is also functionalized. nih.gov This allows for the synthesis of a wider range of analogues with diverse substitution patterns.

Novel Approaches in Iminopyrrolidine Synthesis

Recent advancements in synthetic chemistry have led to the development of novel and highly efficient methods for the synthesis of iminopyrrolidines. These approaches often prioritize atom economy, procedural simplicity, and the rapid generation of molecular diversity.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, have emerged as a powerful tool for synthesizing complex heterocyclic scaffolds. A notable example is the Ugi-type three-component reaction for the synthesis of iminopyrrolidine-2-carboxylic acid derivatives. nih.gov

This reaction utilizes chiral glutamine, an oxo component (aldehyde or ketone), and an isocyanide as building blocks. nih.gov The reaction proceeds stereoselectively and tolerates a wide variety of functional groups on the oxo and isocyanide components, allowing for the creation of large libraries of iminopyrrolidine analogues. researchgate.net The products of this reaction are non-planar zwitterionic amino acids. nih.gov

A plausible mechanism for this Ugi-type reaction involves the initial formation of an imine from glutamine and the oxo-component. This is followed by the nucleophilic addition of the isocyanide to the protonated imine, forming a nitrilium ion. Subsequent intramolecular trapping of this intermediate by the carboxylic acid group leads to a cyclic imidoyl species, which then rearranges to the final iminopyrrolidine product. nih.gov

| Component 1 | Component 2 | Component 3 | Reaction Type | Product Class |

| Chiral Glutamine | Oxo Component (Aldehyde/Ketone) | Isocyanide | Ugi 3-Component Reaction | Iminopyrrolidine-2-carboxylic acid derivatives |

This MCR approach offers significant advantages over traditional linear syntheses in terms of efficiency and the ability to rapidly generate diverse molecular structures.

Automated and Nanoscale Synthetic Techniques

The combination of multicomponent reactions with automated and nanoscale synthesis platforms represents a significant leap forward in the exploration of the chemical space around the iminopyrrolidine scaffold. nih.gov By employing automated nano-dispensing instruments, such as those based on immediate drop-on-demand technology (I-DOT), it is possible to perform thousands of reactions in a high-throughput manner. researchgate.net

This miniaturization of organic synthesis to the nanomole scale offers several key benefits:

Acceleration: Rapid evaluation of reaction conditions and the scope of the reaction with a large number of building blocks. nih.govresearchgate.net

Resource Efficiency: Drastic reduction in the consumption of reagents and solvents, leading to significant cost savings and a smaller environmental footprint. nih.gov

Increased Chemical Space: The ability to synthesize and screen vast libraries of compounds that would be impractical to produce using traditional methods. nih.gov

Reproducibility and Safety: Automation reduces human error, increases reproducibility, and enhances safety in the laboratory. nih.gov

This automated, nanoscale approach has been successfully applied to the Ugi-type synthesis of iminopyrrolidines, enabling the generation of over a thousand different derivatives in a fully automated fashion. nih.govresearchgate.net This synergy between advanced reaction design and cutting-edge technology is poised to accelerate the discovery of novel iminopyrrolidine-based compounds with potential applications in various scientific fields.

Stereoselective Synthesis Considerations

The stereoselective synthesis of pyrrolidine-containing compounds, including analogues of this compound, is of significant interest as the stereochemistry often dictates biological activity. mdpi.comresearchgate.net A primary strategy involves the use of a chiral pool, starting from readily available, optically pure precursors. mdpi.comresearchgate.net

Chiral Precursors: The synthesis of pyrrolidine derivatives frequently begins from cyclic precursors like L-proline, L-hydroxyproline, and their derivatives. mdpi.comresearchgate.net These starting materials provide a pre-existing chiral center, which guides the stereochemistry of subsequent reactions. For instance, (S)-prolinol, derived from the reduction of proline, serves as a versatile starting material for a variety of pyrrolidine-containing drugs. mdpi.com

Diastereoselective Reactions: Another powerful approach is the use of diastereoselective reactions, such as 1,3-dipolar cycloadditions. nih.gov The reaction between azomethine ylides and chiral N-tert-butanesulfinylazadienes can produce densely substituted pyrrolidines with a high degree of regio- and diastereoselectivity. nih.gov The N-tert-butanesulfinyl group acts as an effective chiral auxiliary, directing the approach of the dipole to create specific stereoisomers. nih.gov The presence of catalysts, such as silver carbonate (Ag₂CO₃), can further enhance the stereoselectivity of these cycloaddition reactions. nih.gov

These methods are classified into two main groups:

Syntheses starting with an existing pyrrolidine ring from a chiral source. mdpi.comresearchgate.net

Syntheses involving the stereoselective cyclization of acyclic starting materials to form the optically pure pyrrolidine ring. mdpi.comresearchgate.net

Precursors and Intermediate Compounds in Synthetic Pathways

Pyrrolidine Ring Precursors: As mentioned, derivatives of proline and 4-hydroxyproline (B1632879) are common starting points for the pyrrolidine core. mdpi.comresearchgate.net For building the ring from acyclic precursors, methods involving intramolecular cyclization of aminoaldehydes can be employed. mdpi.com

Side-Chain Precursors: The acetic acid moiety is typically introduced via alkylation. Reagents like ethyl bromoacetate are used to add the acetate (B1210297) group to the nitrogen atom of the pyrrolidine ring or a precursor thereof. researchgate.net The subsequent hydrolysis of the ester yields the desired carboxylic acid.

A representative synthetic pathway for a related substituted pyrrolidine acetic acid monomer involves several key steps and intermediates, as outlined in the table below. researchgate.net

| Step | Reagents and Conditions | Intermediate/Product Description |

| i | Benzylamine, THF, reflux | Formation of an N-benzylated intermediate. |

| ii | B(C₆H₅)₃, Et₃SiH, toluene, reflux | Reduction step. |

| iii | NaH, TBDMSCl, THF, 0 °C | Protection of a hydroxyl group. |

| iv | DPPA, DCM, rt | Azide (B81097) formation. |

| v | (a) TBAF, THF, rt; (b) Raney-Ni, H₂, MeOH, (Boc)₂O | Deprotection followed by reduction and Boc-protection. |

| vi | MsCl, DCM, TEA, 0 °C | Mesylation to form a good leaving group. |

| vii | Ethylbromoacetate, Zn, THF | Introduction of the ethyl acetate moiety. |

| viii | (a) LiOH, MeOH:H₂O; (b) Pd-C, H₂, MeOH; (c) Fmoc-OSu, acetone, K₂CO₃ | Saponification, debenzylation, and Fmoc-protection. |

This table illustrates a multi-step synthesis for a complex pyrrolidine derivative, showcasing various precursors and protective group strategies that can be adapted for the synthesis of this compound analogues. researchgate.net

Optimization of Synthetic Processes and Reaction Parameters

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. This involves systematically adjusting parameters such as temperature, solvent, catalyst, and reaction time.

Temperature and Reaction Time: The effect of temperature is a critical factor. For instance, in the synthesis of 2-aminopyridine (B139424) derivatives, increasing the temperature from room temperature to 80 °C significantly improved the product yield and reduced the reaction time from 24 hours to just 3 hours. nih.gov Similarly, studies on the synthesis of 2-(2-oxopyrrolidin-1-yl)acetamides, a structurally related compound, showed a clear dependence of product formation rate on temperature, with optimal conditions identified to balance yield and by-product formation. researchgate.net

Solvent and Catalyst: The choice of solvent or the use of solvent-free conditions can dramatically impact reaction efficiency. Multicomponent reactions for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives were successfully performed under solvent-free conditions, providing a simple, fast, and cleaner method. nih.gov In other syntheses, the reaction is carried out in the presence of a base, which serves to neutralize acid formed during the reaction. researchgate.net

Optimization of Reaction Conditions for 2-Aminopyridine Synthesis nih.gov

| Entry | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Room Temp. | 24 | 0 |

| 2 | 40 | 24 | 20 |

| 3 | 60 | 6 | 40 |

| 4 | 80 | 3 | 95 |

This table demonstrates the optimization of reaction temperature and time for the synthesis of a 2-aminopyridine derivative, highlighting the significant impact of these parameters on product yield. nih.gov

The principles derived from these related syntheses are directly applicable to the development of efficient protocols for this compound, ensuring that laboratory-scale procedures can be potentially scaled for larger applications. researchgate.net

Structural Elucidation and Advanced Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the connectivity and chemical environment of each atom can be determined.

For 2-(2-iminopyrrolidin-1-yl)acetic acid, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the acetic acid moiety. The protons on the pyrrolidine ring typically appear as complex multiplets due to spin-spin coupling. nih.gov The methylene (B1212753) protons of the acetic acid group would likely present as a singlet, integrating to two protons. The acidic proton of the carboxyl group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position can be concentration-dependent. openstax.org

In the ¹³C NMR spectrum, each unique carbon atom will produce a distinct signal. The carboxyl carbon is expected to resonate in the downfield region, typically between 170-180 ppm. bhu.ac.in The imino carbon (C=N) would also be found downfield. Carbons within the pyrrolidine ring are expected in the aliphatic region of the spectrum, with their precise chemical shifts influenced by the neighboring nitrogen and imino groups. chemicalbook.comorganicchemistrydata.org The methylene carbon of the acetic acid group would also appear in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine CH₂ | Multiplets (approx. 1.5 - 4.0) | approx. 20 - 60 |

| Acetic Acid CH₂ | Singlet (approx. 3.5 - 4.5) | approx. 40 - 60 |

| Carboxyl OH | Broad Singlet (approx. 10 - 13) | N/A |

| Imino C=N | N/A | approx. 150 - 170 |

Note: These are estimated chemical shift ranges based on analogous structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and prominent band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching bands. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid will give rise to a strong, sharp absorption band typically between 1710 and 1760 cm⁻¹. openstax.org The C=N stretching vibration of the imino group is expected to appear as a medium to strong band in the 1630-1690 cm⁻¹ region. researchgate.netresearchgate.net Additionally, C-N stretching vibrations from the pyrrolidine ring would be observed in the 1020-1350 cm⁻¹ range. orgchemboulder.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong |

| Imino Group | C=N Stretch | 1630 - 1690 | Medium to Strong |

Note: Predicted frequencies are based on established correlation tables and data from similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the unambiguous determination of its elemental composition and molecular formula.

For this compound (molecular formula: C₆H₁₀N₂O₂), HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a highly accurate mass. This precise mass measurement helps to distinguish the compound from other isomers or molecules with the same nominal mass. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, revealing characteristic losses of fragments such as H₂O, CO₂, or parts of the pyrrolidine ring, which helps to confirm the connectivity of the molecule. acs.orgnih.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular structure and its conformation in the solid state.

A successful single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial arrangement of the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist). nih.gov It would also confirm the geometry of the imino and carboxylic acid groups and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. Hydrogen bonds involving the carboxylic acid's hydroxyl group and the imino nitrogen are highly probable and would be key features of the crystal lattice. nih.govmdpi.com

Comparative Spectroscopic Studies with Related Pyrrolidine Derivatives

Comparing the spectroscopic data of this compound with that of structurally related compounds is a valuable method for confirming spectral assignments and understanding the electronic effects of different functional groups. For instance, a comparison with 2-(2-oxopyrrolidin-1-yl)acetic acid would highlight the spectroscopic differences between an imino (=NH) and an oxo (=O) group at the 2-position of the pyrrolidine ring.

The C=N bond of the imino group would show an IR absorption at a lower frequency than the C=O bond of the corresponding lactam. In ¹³C NMR, the chemical shift of the imino carbon would differ from that of the carbonyl carbon in the oxo-derivative, reflecting the different electronic environments. Such comparative analyses provide a deeper understanding of the structure-property relationships within this class of compounds. nih.gov

Chemical Reactivity and Derivatization Studies

Reactivity of the Imino Moiety

The 2-iminopyrrolidine portion of the molecule is a cyclic amidine. This functional group is characterized by its basicity, arising from the lone pair of electrons on the sp²-hybridized nitrogen atom, which can be readily protonated. The imino moiety can act as a potent nucleophile in various reactions. Its reactivity is centered on the carbon-nitrogen double bond, which can be targeted by electrophiles. Furthermore, the endocyclic nitrogen atom can also participate in nucleophilic attacks, leading to a range of derivatization possibilities. The imino group's reactivity is fundamental to the construction of more complex heterocyclic systems built upon the pyrrolidine (B122466) scaffold.

Transformations of the Acetic Acid Functional Group (e.g., Esterification, Amidation, Reduction)

The acetic acid functional group is amenable to a wide array of classical carboxylic acid transformations. These reactions provide a straightforward method for modifying the compound's polarity, solubility, and biological interactions.

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into its corresponding ester. This transformation is useful for creating prodrugs or modifying the pharmacokinetic properties of the molecule. For instance, reaction with ethanol (B145695) would yield ethyl 2-(2-iminopyrrolidin-1-yl)acetate. The general procedure for esterification of a related heterocyclic acid, nicotinic acid, involves heating with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. mdpi.com

Amidation: The carboxylic acid can be activated, for example, by conversion to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), and then reacted with a primary or secondary amine to form an amide. beilstein-journals.org This reaction is crucial for synthesizing peptide-like structures or attaching the molecule to other bioactive moieties.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-iminopyrrolidin-1-yl)ethanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation opens up further derivatization pathways via the newly formed hydroxyl group.

| Reaction Type | Reagents | Product Functional Group | Example Product Name |

|---|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Ethyl 2-(2-iminopyrrolidin-1-yl)acetate |

| Amidation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC) | Amide | 2-(2-iminopyrrolidin-1-yl)acetamide |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol | 2-(2-iminopyrrolidin-1-yl)ethanol |

Cyclization and Ring Expansion Reactions

The bifunctional nature of 2-(2-iminopyrrolidin-1-yl)acetic acid makes it a prime candidate for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. mdpi.com For example, under dehydrating conditions, the nucleophilic imino nitrogen could potentially attack the electrophilic carbonyl carbon of the acetic acid side chain (or an activated derivative), resulting in the formation of a pyrrolo[1,2-a]pyrazine (B1600676) core structure. Such cyclization strategies are pivotal in the synthesis of complex alkaloids and pharmacologically active compounds. mdpi.comencyclopedia.pub

Ring expansion reactions, while less common, could be envisioned through rearrangement pathways, potentially involving aziridinium (B1262131) intermediates, to yield larger ring systems. The stereospecific ring expansion of chiral vinyl aziridines to form 3-pyrrolines highlights the utility of such strategies in generating diverse heterocyclic scaffolds. nih.gov Lewis acid-promoted cyclizations are also a known method for producing pyrrolidine derivatives like 2-oxopyrrolidines from suitable precursors. nih.gov

Hydrogen Bonding and Intermolecular Interactions

The presence of multiple hydrogen bond donors (the imino N-H and the carboxylic acid O-H) and acceptors (the imino nitrogen and the carbonyl oxygen) allows this compound to form extensive intermolecular hydrogen bonding networks. rsc.org These interactions are critical in determining the compound's solid-state structure, melting point, and solubility. Common hydrogen bonding motifs include the classic carboxylic acid dimer, where two molecules are linked via hydrogen bonds between their carboxyl groups. Additionally, chain-like or sheet-like structures can form through hydrogen bonds involving both the imino and carboxylic acid moieties, creating a highly ordered crystalline lattice. nih.govmdpi.comfrontiersin.org

Stability and Degradation Pathways

The chemical stability of this compound is influenced by environmental conditions such as pH, temperature, and the presence of oxidative or reductive agents.

Thermal Stability: The compound is expected to be reasonably stable at moderate temperatures. However, at elevated temperatures, decarboxylation of the acetic acid side chain might occur.

Hydrolytic Stability: The imino group, being a part of a cyclic amidine, is susceptible to hydrolysis. Under aqueous acidic or basic conditions, the C=N bond can be cleaved, leading to the formation of 2-(2-oxopyrrolidin-1-yl)acetic acid, where the imino group is replaced by a carbonyl group. nih.gov The rate of this hydrolysis is pH-dependent. Studies on related compounds like 1-(2-hydroxyethyl)pyrrolidine have also explored degradation pathways under various conditions, which can involve oxidation and ring-opening reactions. nih.gov

Synthesis of Structurally Modified Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the systematic exploration of structure-activity relationships. nih.gov

Analogues: Modifications can be introduced at several positions. Alkyl or aryl substituents can be added to the pyrrolidine ring to study steric and electronic effects. The acetic acid chain can also be modified; for example, replacing it with propanoic acid would yield 3-(2-iminopyrrolidin-1-yl)propanoic acid. researchgate.net

Homologues: The size of the pyrrolidine ring can be altered. For instance, using a six-membered piperidine (B6355638) ring instead of the five-membered pyrrolidine ring would result in the homologue 2-(2-iminopiperidin-1-yl)acetic acid.

These synthetic modifications are crucial for optimizing the compound's properties for specific applications. The synthesis of various pyrrolidine-containing drugs often involves the stereoselective synthesis of such precursors. mdpi.com

| Modification Type | Description | Example Compound Name |

|---|---|---|

| Analogue (Side Chain) | Lengthening the carboxylic acid side chain by one methylene (B1212753) group. | 3-(2-iminopyrrolidin-1-yl)propanoic acid |

| Analogue (Ring Substitution) | Adding a methyl group to the pyrrolidine ring. | 2-(5-methyl-2-iminopyrrolidin-1-yl)acetic acid |

| Homologue (Ring Size) | Replacing the five-membered pyrrolidine ring with a six-membered piperidine ring. | 2-(2-iminopiperidin-1-yl)acetic acid |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. ijcce.ac.ir Such calculations can determine electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. ijcce.ac.irbsu.edu.az These parameters are crucial for predicting a molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack. For instance, the energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of a molecule. bsu.edu.az While these methods are widely used, specific DFT data for 2-(2-iminopyrrolidin-1-yl)acetic acid is not available.

Conformational Analysis through Computational Modeling

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. nih.gov Computational modeling techniques, such as molecular mechanics and quantum chemical methods, can be used to identify stable conformations (local energy minima) and the energy barriers for conversion between them. bsu.edu.az This information is critical as the biological activity and physical properties of a compound are often dependent on its preferred conformation. For flexible molecules like this compound, identifying the global minimum energy conformation is a key aspect of theoretical studies. However, no such analysis has been published for this specific compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to explore potential reaction pathways and elucidate reaction mechanisms at a molecular level. ijcce.ac.ir By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of activation energies and the identification of the most likely reaction mechanism. Such studies are invaluable for understanding how a compound might be synthesized or how it might interact and react with biological targets. There are currently no published computational studies on the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements and interactions of the molecule, including its vibrations, rotations, and conformational changes. mdpi.com These simulations are particularly useful for understanding how a molecule behaves in a biological environment, such as its interaction with a solvent or a protein. mdpi.comfrontiersin.org The dynamic properties of this compound have not yet been investigated through molecular dynamics simulations according to available literature.

Applications in Academic Chemical Research Non Clinical Focus

Use as a Versatile Building Block in Organic Synthesis

The pyrrolidine (B122466) scaffold is a fundamental building block in the synthesis of complex molecular architectures. nbinno.com Molecules like 2-(pyrrolidin-1-yl)acetic acid serve as pivotal intermediates for introducing the pyrrolidine motif into new chemical entities. nbinno.com This structural unit is prized for its ability to create three-dimensional diversity in molecules, which is crucial for optimizing interactions with biological targets. nih.gov

Researchers utilize pyrrolidine-containing starting materials to construct a wide array of compounds. For instance, the synthesis of novel pyrrolo[1,2-a]pyrazines, a class of heterocyclic compounds with significant pharmacological activity, can begin from pyrrole-based precursors that are elaborated into more complex fused ring systems. mdpi.com The acetic acid group provides a reactive handle for amide bond formation, esterification, or further carbon-chain extensions, making it an invaluable tool for chemists. The general utility of such building blocks is highlighted in the synthesis of chiral compounds for drug discovery, where the pyrrolidine ring can act as a chiral auxiliary or be incorporated as a core structural element. mdpi.com

Role as a Reagent in Functional Group Transformations

Beyond being a structural component, derivatives of pyrrolidine can act as reagents or catalysts in functional group transformations. The basic nitrogen atom in the pyrrolidine ring can function as a catalyst in various organic reactions. Proline, a natural amino acid containing a pyrrolidine ring, is a well-known organocatalyst for asymmetric aldol (B89426) and Mannich reactions.

While specific data on 2-(2-iminopyrrolidin-1-yl)acetic acid as a reagent is scarce, related compounds are employed to facilitate chemical changes. For example, the transformation of levulinic acid into chiral γ-valerolactone and 5-methylpyrrolidin-2-one (B85660) derivatives can be achieved through catalytic processes that involve intermediates with structural similarities. mdpi.com Furthermore, the synthesis of complex heterocyclic systems often involves intramolecular cyclizations where a pyrrolidine-containing fragment directs the formation of new rings. researchgate.net

Applications in Heterocyclic Chemistry Research

The synthesis of novel heterocyclic compounds is a major focus of chemical research due to their prevalence in pharmaceuticals and natural products. Pyrrolidine derivatives are frequently used as starting materials for constructing more complex heterocyclic systems.

Enaminonitriles, which are versatile reagents, can be used to synthesize a variety of nitrogen-containing heterocycles, including pyrazoles, pyrimidines, and fused systems. researchgate.netresearchgate.net The reactivity of the acetic acid side chain in conjunction with the imino group in this compound suggests its potential as a precursor for a range of heterocyclic structures. For example, research on the synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives demonstrates how amidine functionalities, related to the imino group, are crucial for the cyclization reactions that form the pyrimidine ring. mdpi.com Similarly, the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines proceeds through iminonitrile intermediates, highlighting the utility of the imino functional group in building heterocyclic scaffolds. mdpi.com

| Precursor Type | Resulting Heterocycle | Research Focus |

| Pyrrole-based Enaminones | Pyrrolo[1,2-a]pyrazines, Indolizines | Antifungal Agents mdpi.com |

| Enaminonitriles | Pyrazoles, Pyrimidines, Azepines | Antimicrobial Agents researchgate.netresearchgate.net |

| 2-Aminopyridines | Pyrimidines, Imidazoles | Anti-fibrotic Agents mdpi.com |

| Iminonitriles | N-(Pyridin-2-yl)imidates | Synthetic Intermediates mdpi.com |

Design and Synthesis of Ligands for Catalysis Studies

The nitrogen and oxygen atoms within molecules like this compound make them excellent candidates for ligands in coordination chemistry and catalysis. The ability to chelate metal ions is a key feature of effective ligands, which are essential for controlling the reactivity and selectivity of metal catalysts.

Although direct studies on this compound as a ligand are not prominent, the broader class of pyrrolidine derivatives has been explored for this purpose. The synthesis of ligands for asymmetric catalysis often incorporates chiral pyrrolidine backbones to create a specific steric and electronic environment around the metal center, thereby influencing the stereochemical outcome of a reaction.

Development of Chemical Probes for Fundamental Biological Research (excluding human trials)

Chemical probes are small molecules designed to interact with biological targets like proteins to elucidate their function. The pyrrolidine scaffold is a common feature in such probes due to its biocompatibility and synthetic tractability. nbinno.com

For example, researchers have designed and synthesized analogues of flavone (B191248) acetic acid, a known immunomodulatory agent, to probe its mechanism of action. nih.gov One such analogue incorporated an azide (B81097) group as a reporter, which could be used to identify the drug's binding partners within cells. nih.gov This approach highlights how a core structure can be modified with functional groups to create powerful tools for biological research.

Interaction Studies with Biological Macromolecules (e.g., enzymes, receptors)

Understanding how small molecules interact with biological macromolecules is fundamental to drug discovery and chemical biology. Molecular docking studies and in vitro assays are used to investigate these interactions.

Derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide (a related structure) have been studied for their interaction with GABA-A and AMPA receptors, which are crucial targets in the central nervous system. pharmpharm.ru Molecular modeling predicted that these compounds could form stable complexes with amino acid residues in the receptor binding sites. pharmpharm.ru Similarly, research into inhibitors for microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme involved in inflammation, has utilized acetic acid-based compounds as platforms for inhibitor design. nih.gov Computational docking showed these molecules fitting into the enzyme's catalytic pocket and making key interactions with residues like arginine and serine. nih.gov

| Compound Class | Target Macromolecule | Key Findings |

| 2-(2-oxopyrrolidin-1-yl)acetamide Derivatives | GABA-A and AMPA Receptors | High predicted affinity for receptor binding sites. pharmpharm.ru |

| 2-(Thiophen-2-yl)acetic Acid Derivatives | mPGES-1 Enzyme | Selective inhibition in the low micromolar range. nih.gov |

| Flavone Acetic Acid Analogues | Cellular Binding Partners | Analogue retained biological activity and could be used to detect drug-protein complexes. nih.gov |

Modulatory Effects on Biochemical Pathways (non-human, non-clinical)

Chemical probes are used to modulate biochemical pathways to understand their roles in cellular processes. In non-human and non-clinical settings, these studies provide foundational knowledge for potential therapeutic interventions.

For instance, flavone-8-acetic acid (FAA) is a potent inducer of cytokine, chemokine, and interferon gene expression in mouse cells, although its precise mechanism is not fully understood. nih.gov Synthetic analogues of FAA have been shown to be equally active in inducing chemokine gene expression in murine macrophage cell lines. nih.gov In another area, derivatives of 2-(thiophen-2-yl)acetic acid that inhibit the mPGES-1 enzyme were found to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cell lines, demonstrating a clear modulatory effect on a cellular pathway. nih.gov

Analytical Method Development for Research Purposes

Development and Validation of Chromatographic Techniques (e.g., HPLC) for Purity and Quantification in Research Samples

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a cornerstone technique for assessing the purity and quantifying "2-(2-iminopyrrolidin-1-yl)acetic acid" in research settings. The development of an effective HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from impurities and other matrix components.

Method development for a structurally related compound, Tipiracil, which shares the core 2-iminopyrrolidin-1-yl moiety, provides a strong basis for establishing a method for the target acetic acid derivative. allmultidisciplinaryjournal.comijrpc.com A typical RP-HPLC method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. allmultidisciplinaryjournal.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. nih.gov UV detection is commonly used for quantification, with the detection wavelength selected based on the analyte's maximum absorbance. researchgate.netimpactfactor.org

Validation of the developed HPLC method is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability. ijrpc.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportional relationship between the detector response and the concentration of the analyte over a given range. ijrpc.comresearchgate.net

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. impactfactor.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. impactfactor.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. impactfactor.org

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. allmultidisciplinaryjournal.com

The table below summarizes typical starting conditions for an RP-HPLC method for a structurally analogous compound, which can be adapted for "this compound".

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (4.6 x 150mm, 5µm) | researchgate.net |

| Mobile Phase A | Phosphate Buffer (pH 3.8-4.6) | allmultidisciplinaryjournal.comresearchgate.net |

| Mobile Phase B | Acetonitrile or Methanol | allmultidisciplinaryjournal.comresearchgate.net |

| Elution Mode | Gradient or Isocratic | nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | ~273 nm (requires optimization) | researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 25°C) | mdpi.com |

Mass Spectrometry-Based Analytical Approaches

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the confirmation of molecular weight and the elucidation of structural information. ijprajournal.com When coupled with a separation technique like liquid chromatography (LC-MS), it offers exceptional sensitivity and specificity for the analysis of "this compound".

For quantitative analysis in complex research samples, such as biological matrices, tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com This technique involves the selection of a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the target analyte, its fragmentation through collision-induced dissociation, and the monitoring of one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise. mdpi.comresearchgate.net

Development of an LC-MS/MS method involves optimizing both the chromatographic conditions (as described in section 7.1) and the mass spectrometer parameters. Key MS parameters to be optimized include ionization source conditions (e.g., capillary voltage, source temperature), nebulizing and desolvation gas flows, and collision energy for fragmentation. mdpi.comresearchgate.net Electrospray ionization (ESI) in positive mode is commonly used for this class of compounds. mdpi.com

A validated LC-MS/MS method for the related compound Tipiracil demonstrated a linear range of 5–1000 ng/mL with a lower limit of detection (LLOD) of 1.0 ng/mL, highlighting the high sensitivity achievable with this technique. mdpi.comresearchgate.net

The following table outlines the mass spectrometry parameters used for the analysis of the structurally related compound Tipiracil, which would serve as a starting point for method development for "this compound".

| Parameter | Typical Condition for Analogous Compound (Tipiracil) | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Precursor Ion [M+H]⁺ | m/z 242.96 | mdpi.comresearchgate.net |

| Product Ion | m/z 182.88 | mdpi.comresearchgate.net |

| Desolvation Gas | Nitrogen | mdpi.com |

| Collision Gas | Argon | mdpi.com |

Characterization of Impurities and Related Substances in Research Syntheses

Impurity profiling is a critical aspect of chemical research and development, as the presence of impurities can influence the biological and chemical properties of the active substance. researchgate.net In the context of "this compound" synthesis, impurities can originate from several sources, including starting materials, intermediates, by-products formed during the reaction, and degradation products. ijprajournal.com

The characterization of these impurities typically involves a combination of chromatographic and spectroscopic techniques. HPLC methods developed for purity analysis are the primary tool for detecting and quantifying impurities. mdpi.com When unknown impurity peaks are detected, isolation may be necessary for full structural characterization.

LC-MS is invaluable for the initial characterization of unknown impurities. asianpubs.org The mass spectrum provides the molecular weight of the impurity, and high-resolution mass spectrometry (HRMS) can yield its elemental composition. Tandem MS (MS/MS) experiments can generate fragmentation patterns that provide clues about the impurity's structure. ijprajournal.com By analyzing these fragments, it is often possible to deduce how the impurity's structure differs from that of the main compound, for example, through the loss or addition of functional groups or incomplete reaction of a starting material.

Forced degradation studies are often conducted to identify potential degradation products that might form under various stress conditions (e.g., acid, base, oxidation, heat, light). ijrpc.com This information is crucial for understanding the stability of the compound and for developing stability-indicating analytical methods. The synthesis of potential impurities and related substances is also a key strategy; these synthesized compounds can then be used as reference standards to confirm the identity of impurities observed in the research samples. researchgate.netnih.gov

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies

The synthesis of pyrrolidine (B122466) derivatives is a well-established field, yet the pursuit of more efficient, stereoselective, and sustainable methods remains a significant goal. nih.gov Future research will likely concentrate on novel catalytic systems and reaction designs to access 2-(2-iminopyrrolidin-1-yl)acetic acid and its analogues.

Promising strategies include the development of metal-free catalytic systems to circumvent the cost and toxicity associated with heavy metals. organic-chemistry.org Furthermore, cascade reactions, which allow for the construction of complex molecular architectures in a single pot, represent a powerful tool for improving synthetic efficiency. researchgate.net Biocatalysis is another burgeoning area that could offer highly selective and environmentally benign routes to chiral pyrrolidine derivatives.

| Synthetic Approach | Description | Potential Advantages |

| 1,3-Dipolar Cycloaddition | A classical method for constructing five-membered heterocycles involving a 1,3-dipole (e.g., an azomethine ylide) and a dipolarophile (e.g., an olefin). The regio- and stereoselectivity are key considerations. nih.gov | High versatility and control over stereochemistry. |

| Intramolecular Schmidt Reaction | A Tf2O-promoted reaction of ω-azido carboxylic acids can provide a direct route to 2-substituted pyrrolidines. organic-chemistry.org | Access to diverse substitution patterns on the pyrrolidine ring. |

| Acid-Catalyzed Cascade Reactions | Involves the intramolecular cyclization of precursors like N-(4,4-diethoxybutyl)ureas to form a pyrrolinium cation, which then reacts with nucleophiles. nih.gov | Modular and allows for wide variability in the final structure. |

| Biocatalysis | The use of enzymes to catalyze key synthetic steps. | High enantioselectivity and mild, sustainable reaction conditions. researchgate.net |

Advanced Understanding of Reactivity and Selectivity

A deeper comprehension of the reactivity and selectivity of this compound is crucial for its application. The molecule possesses several key functional groups—a secondary amine within the pyrrolidine ring, an imino group, and a carboxylic acid—each contributing to its chemical behavior. The nitrogen atom of the pyrrolidine ring confers basicity and nucleophilicity, which are influenced by substituents. nih.gov

Future research will likely employ a combination of experimental and computational methods to map the reactivity profile of this compound. For example, understanding the tautomeric equilibrium of the imino group is essential for predicting its interaction with biological targets, as seen in related enzyme inhibitors. nih.govnih.gov Computational chemistry, including density functional theory (DFT) calculations, can provide insights into reaction mechanisms, transition states, and the factors governing regioselectivity and stereoselectivity in its reactions.

Expansion of Research Applications in Materials Science or Supramolecular Chemistry

While the primary focus of pyrrolidine derivatives has been in medicinal chemistry, the unique structural features of this compound suggest potential applications in materials science and supramolecular chemistry. The presence of both a hydrogen bond donor (imino group) and acceptor (carboxylic acid) makes it an interesting candidate for the construction of self-assembling systems.

Potential future research directions could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and imino groups can act as ligands for metal ions, potentially forming novel coordination polymers or MOFs with interesting catalytic or gas sorption properties.

Supramolecular Gels: The ability to form multiple hydrogen bonds could be exploited to create low molecular weight organogelators.

Surface Modification: The compound could be used to functionalize surfaces, creating new materials with tailored properties for applications in sensing or chromatography.

These applications are currently speculative and represent untapped areas of research for this particular molecule, requiring foundational studies to explore feasibility.

Integration of Artificial Intelligence and Machine Learning in Compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. nih.govproquest.com For a compound like this compound, these computational tools can be applied across the entire research and development pipeline.

ML algorithms can be trained on existing chemical reaction data to predict the outcomes of novel synthetic routes or to optimize reaction conditions, thereby reducing the time and cost of experimental work. researchgate.net Furthermore, quantitative structure-activity relationship (QSAR) models, built using ML, can predict the biological activity of new derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net

Generative deep learning models are also emerging as a powerful tool for de novo molecular design. acs.org These models can learn from vast datasets of known molecules to propose novel structures, including new pyrrolidine derivatives, that are optimized for specific properties, such as binding affinity to a particular protein target or desirable physicochemical characteristics. The application of reinforcement learning and other advanced ML techniques can guide the exploration of chemical space towards molecules with desired attributes. acs.org

| AI/ML Application | Description | Potential Impact on Research |

| Retrosynthesis Prediction | AI models can suggest synthetic pathways for a target molecule. | Accelerates the design of efficient synthetic routes. |

| QSAR Modeling | Machine learning algorithms correlate chemical structures with biological activities. | Prioritizes the synthesis of compounds with a higher probability of success. researchgate.net |

| De Novo Design | Generative models create novel molecular structures with desired properties. | Expands the accessible chemical space for drug discovery and materials science. acs.org |

| Reaction Optimization | ML can predict the optimal conditions (temperature, solvent, catalyst) for a chemical reaction. | Improves reaction yields and reduces experimental effort. |

As these computational technologies mature, their integration into the study of this compound and its derivatives will undoubtedly accelerate the pace of discovery and innovation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-iminopyrrolidin-1-yl)acetic Acid, and what challenges arise during purification?

- Methodological Answer : Synthesis typically involves condensation of pyrrolidine derivatives with acetic acid precursors. A common approach is reacting 2-iminopyrrolidine with bromoacetic acid under basic conditions (e.g., NaHCO₃) in anhydrous THF. Key challenges include avoiding over-alkylation and managing reactive intermediates. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) is critical to isolate the product from unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS). For NMR, compare chemical shifts with analogous compounds (e.g., 2-(pyrrolidin-1-yl)acetic acid derivatives). IR should confirm the presence of imine (C=N stretch ~1640 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3300 cm⁻¹). HRMS provides molecular ion verification (e.g., [M+H]+ calculated for C₆H₁₀N₂O₂: 143.0815) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous pyrrolidine derivatives. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation. Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical protocols. Monitor for acute toxicity symptoms (e.g., skin redness, respiratory distress) .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the hydrogen-bonding network of this compound cocrystals?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) using a Bruker D8 VENTURE diffractometer. Refine structures with SHELXL-2018, focusing on hydrogen-bond parameters (e.g., D-H···A distances, angles). For ambiguous H-bond donor/acceptor roles, use Hirshfeld surface analysis (CrystalExplorer) to map interaction propensities. Compare results with known motifs like the R₂²(8) heterosynthon observed in aminopyrimidine-carboxylic acid cocrystals .

Q. What strategies address contradictory NMR data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Solvent-induced shifts often arise from tautomerism (imine-enamine equilibria) or aggregation. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ and CDCl₃ to track dynamic processes. For aggregation, perform dilution studies and analyze concentration-dependent chemical shifts. Computational modeling (DFT at B3LYP/6-311++G(d,p)) can predict dominant tautomeric forms and validate experimental observations .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Employ Gaussian 16 to calculate Fukui indices (nucleophilic/electrophilic sites) and molecular electrostatic potentials (MEPs). Optimize geometries at the M06-2X/def2-TZVP level. Simulate reaction pathways with transition state theory (IRC calculations) to identify activation barriers for carboxylate vs. imine nitrogen reactivity. Validate predictions experimentally via kinetic studies (e.g., competition reactions with benzyl chloride) .

Q. What experimental design optimizes the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Screen chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed allylic alkylation. Use a Design of Experiments (DoE) approach (e.g., Box-Behnken) to vary catalyst loading, temperature, and solvent polarity. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/iPrOH mobile phase). Compare turnover numbers (TONs) with DFT-predicted transition states to refine ligand-catalyst interactions .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer : Experimental pKa determination via potentiometric titration (e.g., Metrohm Titrando) in 0.1 M KCl. Compare with COSMO-RS predictions (ACD/Labs). Discrepancies >0.5 units suggest unaccounted solvent effects or tautomeric equilibria. Validate via UV-Vis spectroscopy at varying pH to track protonation-dependent absorbance shifts (e.g., λmax changes at 240 nm for imine protonation) .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression (four-parameter logistic model in GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. For contradictory replicates, apply Grubbs’ test to identify outliers. Use ANOVA with Tukey’s post-hoc test to compare efficacy across cell lines (e.g., HEK293 vs. HeLa). Normalize data to positive controls (e.g., staurosporine for apoptosis assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.